molecular formula C35H41N5O5 B093913 Dihydroergocristine CAS No. 17479-19-5

Dihydroergocristine

Cat. No.: B093913
CAS No.: 17479-19-5
M. Wt: 611.7 g/mol
InChI Key: DEQITUUQPICUMR-HJPBWRTMSA-N
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Description

Dihydroergocristine is an ergot alkaloid, which is a derivative of the ergot fungus. It is primarily used in the treatment of cognitive decline and vascular disorders. This compound is part of the ergoloid mesylates mixture, which includes other similar compounds like dihydroergocornine and dihydroergocryptine .

Mechanism of Action

Target of Action

Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and vascular tone .

Mode of Action

DHEC exhibits a noncompetitive antagonistic activity on serotonin receptors, and a double partial agonist/antagonist activity on dopaminergic and adrenergic receptors . This means that DHEC can both stimulate and inhibit these receptors depending on the physiological context . In Alzheimer’s studies, DHEC has been shown to act as a direct inhibitor of γ-secretase , an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Biochemical Pathways

The central effects of DHEC depend on the initial cerebrovascular resistance . DHEC inhibits anaerobic glycolysis and aerobic oxidation processes, increases cerebral blood flow, and enhances the oxygen consumption of the brain . It also protects the brain against the metabolic effects of ischemia by acting at a cellular level .

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that after a single dose of 18 mg DHEC, the peak concentration was 0.28 ± 0.22 μg/l, the time to reach peak concentration (tmax) was 0.46 ± 0.26 h, the area under the curve (AUClast) was 0.39 ± 0.41 µg/l.h, and the terminal elimination half-life was 3.50 ± 2.27 h . These parameters indicate that DHEC is quickly absorbed and has a relatively short half-life .

Result of Action

DHEC has been shown to be effective in inducing cell cycle arrest and apoptosis in human prostate cancer cells . It affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1), and poly ADP ribose polymerase (PARP) .

Action Environment

The action of DHEC can be influenced by various environmental factors. For instance, the central effects of DHEC depend on the initial cerebrovascular resistance . .

Biochemical Analysis

Biochemical Properties

Dihydroergocristine’s mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . In Alzheimer studies, this compound acts as a direct inhibitor of γ-secretase .

Cellular Effects

This compound has been found to substantially reduce Aβ levels in different cell types, including a cell line derived from an Alzheimer’s disease patient . It also demonstrated high potency against chemoresistant prostate cancer cells .

Molecular Mechanism

This compound affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1) and poly ADP ribose polymerase (PARP) .

Temporal Effects in Laboratory Settings

In a study involving human plasma, the peak plasma concentration of this compound was achieved after 0.46 hours . This suggests that this compound is quickly absorbed and distributed in the body.

Metabolic Pathways

The metabolism of this compound can be increased when combined with certain substances, such as Hydrocortisone succinate

Transport and Distribution

This compound is absorbed in the digestive tract of about 25% of the administered dose . This suggests that it is transported and distributed within the body through the circulatory system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergocristine is synthesized through a semi-synthetic process. The starting material is typically an ergot alkaloid, which undergoes hydrogenation to produce this compound. The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes. The ergot alkaloid is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction is monitored to ensure complete conversion to this compound, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Dihydroergocristine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydroergocristine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQITUUQPICUMR-HJPBWRTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046322
Record name Dihydroergocristine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase.
Record name Dihydroergocristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13345
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CAS No.

17479-19-5
Record name Dihydroergocristine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17479-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydroergocristine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergocristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13345
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Record name Dihydroergocristine
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Record name Dihydroergocristine
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Record name DIHYDROERGOCRISTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z
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Melting Point

213-215 ºC
Record name Dihydroergocristine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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